Esculentin-1HSa: Structural Biochemistry and Therapeutic Potential of UniProt P0C8T8
Esculentin-1HSa: Structural Biochemistry and Therapeutic Potential of UniProt P0C8T8
Topic: Esculentin-1HSa Amino Acid Sequence (UniProt P0C8T8) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Esculentin-1HSa (UniProt Accession: P0C8T8 ) is a 46-amino acid cationic antimicrobial peptide (AMP) isolated from the skin secretions of Odorrana hosii (Hose's rock frog). Belonging to the highly conserved Esculentin-1 family, this peptide is distinguished by its specific primary sequence and the presence of a C-terminal "Rana box" motif (Cys40–Cys46 disulfide bridge).
While its paralog, Esculentin-1a (from Pelophylax lessonae), has been extensively studied for its truncated derivative's wound-healing properties, Esculentin-1HSa represents a distinct, potent scaffold. It exhibits broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) pathogens with a Minimum Inhibitory Concentration (MIC) of approximately 12 µM. This guide provides a comprehensive technical analysis of P0C8T8, detailing its physicochemical properties, mechanism of action, and standardized protocols for its synthesis and characterization.
Structural Biochemistry
Primary Sequence Analysis
The amino acid sequence for Esculentin-1HSa (P0C8T8) is as follows:
GIFSKFGGKAIKNLFIKGAKNIGKEVGMDVIRTGIDVAGCKIKGEC
Physicochemical Profile:
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Length: 46 Amino Acids[1]
-
Molecular Weight: ~4.8 kDa
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Net Charge (at pH 7.0): Positive (High Cationicity), primarily due to multiple Lysine (K) residues.
-
Isoelectric Point (pI): ~9.5–10.0 (Predicted)
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Hydrophobicity: Amphipathic nature, critical for membrane interaction.
Structural Domains
The peptide architecture can be divided into two functional domains:
-
N-Terminal Amphipathic Helix (Residues 1–30): This region is responsible for initial membrane binding. In aqueous solution, it is largely unstructured (random coil) but adopts a high-content
-helical structure upon interaction with lipid bilayers or membrane-mimetic solvents (e.g., TFE, SDS). -
C-Terminal "Rana Box" (Residues 40–46): The sequence CKIKGEC contains two cysteine residues that form an intramolecular disulfide bridge. This cyclic loop is a hallmark of Ranid frog peptides and is crucial for proteolytic stability and traversing the bacterial outer membrane.
Figure 1: Functional domain mapping of Esculentin-1HSa showing the N-terminal helical region and the C-terminal disulfide-stabilized loop.
Mechanism of Action
Esculentin-1HSa operates via a membrane-disruptive mechanism typical of the Esculentin-1 family. The process is non-receptor mediated, reducing the likelihood of bacterial resistance.
The "Shunting" Carpet Mechanism
Unlike simple pore-formers, Esculentins often utilize a hybrid mechanism:
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Electrostatic Attraction: The cationic N-terminus binds to negatively charged Lipopolysaccharides (LPS) in Gram-negative bacteria or Lipoteichoic acid (LTA) in Gram-positive bacteria.
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Helix Induction: Membrane contact induces an
-helical conformation. -
Carpet/Toroidal Pore Formation: The peptides accumulate on the surface (carpet model) until a threshold concentration is reached, causing local membrane thinning and transient toroidal pores.
-
Intracellular Access: The C-terminal loop facilitates translocation across the inner membrane, potentially targeting intracellular components, although membrane depolarization is the primary kill mechanism.
Selectivity
The peptide shows high selectivity for bacterial membranes (rich in anionic phospholipids like POPG/CL) over mammalian membranes (rich in zwitterionic POPC and Cholesterol). The presence of cholesterol in mammalian cells rigidifies the bilayer, inhibiting the peptide's penetration.
Figure 2: Step-wise mechanism of action for Esculentin-1HSa, leading to bacterial cell death via membrane depolarization.
Experimental Protocols
To validate the activity of P0C8T8, the following self-validating protocols are recommended.
Solid-Phase Peptide Synthesis (SPPS)
Objective: Synthesize high-purity (>95%) Esculentin-1HSa.
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Resin Selection: Use Rink Amide MBHA resin (loading 0.5–0.7 mmol/g) to obtain a C-terminal amide (common for stability), or Wang resin for a free acid. Note: Natural Esculentins are often C-terminally amidated; check specific natural form requirements.
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Coupling: Fmoc chemistry. Use HBTU/DIEA (1:2:4 ratio) for activation.
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Deprotection: 20% Piperidine in DMF.
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Cleavage: TFA/TIS/H2O/EDT (94:1:2.5:2.5) for 2–3 hours. The EDT (Ethaneithiol) is critical to prevent oxidation of Methionine (Met29) and Cysteine residues.
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Cyclization: Air oxidation in ammonium bicarbonate buffer (pH 8.0) at high dilution (0.1 mg/mL) for 24h to form the Cys40-Cys46 disulfide bond.
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Purification: RP-HPLC on a C18 column. Gradient: 0–60% Acetonitrile in water (with 0.1% TFA).
Minimum Inhibitory Concentration (MIC) Assay
Objective: Determine potency against P. aeruginosa or S. aureus.
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Standard: CLSI M07-A10 guidelines.
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Medium: Mueller-Hinton Broth (MHB). Crucial: Use cation-adjusted MHB (CAMHB) carefully; high divalent cations (
, ) can compete with the peptide, raising MIC values. -
Inoculum:
CFU/mL. -
Procedure:
-
Prepare serial 2-fold dilutions of Esculentin-1HSa in polypropylene plates (to minimize adsorption).
-
Add bacterial inoculum.
-
Incubate at 37°C for 18–24 hours.
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Read: Lowest concentration with no visible growth.
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Circular Dichroism (CD) Spectroscopy
Objective: Confirm secondary structure transition.
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Solvent A: 10 mM Phosphate Buffer, pH 7.4 (Random Coil Control).
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Solvent B: 50% Trifluoroethanol (TFE) or 30 mM SDS micelles (Membrane Mimetic).
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Expectation:
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Buffer: Minimum at ~200 nm (Random Coil).
-
TFE/SDS: Double minima at 208 nm and 222 nm (Alpha-Helix).
-
Figure 3: Experimental workflow for the production and validation of Esculentin-1HSa.
Therapeutic Implications & Future Directions
While Esculentin-1a(1-21) is the most clinically advanced derivative (showing promise in wound healing and anti-biofilm applications), Esculentin-1HSa offers a unique alternative scaffold.
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Anti-Pseudomonal Activity: Given the high sequence homology with Esculentin-1a, 1HSa is a prime candidate for targeting Pseudomonas aeruginosa, particularly in Cystic Fibrosis (CF) lung models where salt resistance is key.
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Biofilm Eradication: The amphipathic helix is capable of penetrating the exopolysaccharide matrix of biofilms.
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Analog Design: Researchers should investigate if the N-terminal fragment of 1HSa (e.g., "Esculentin-1HSa(1-21)") retains activity similar to Esculentin-1a(1-21), potentially offering a different stability or toxicity profile due to the specific amino acid variations (e.g., F vs L substitutions).
References
-
UniProt Consortium. (2024). UniProtKB - P0C8T8 (Esculentin-1HSa). UniProt.[2][3][4][5][6] [Link]
-
Conlon, J. M., et al. (2008). Characterization of antimicrobial peptides from the skin secretions of the Malaysian frogs, Odorrana hosii and Hylarana picturata. Toxicon. [Link]
-
Mangoni, M. L., et al. (2013). Esculentin(1-21), an amphibian skin membrane-active peptide with potent activity on both planktonic and biofilm cells of the bacterial pathogen Pseudomonas aeruginosa.[7][8] Cellular and Molecular Life Sciences. [Link]
-
DRAMP Database. (2024). Entry: Esculentin-1HSa (DRAMP01479).[9][10] Data Repository of Antimicrobial Peptides. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. uniprot.org [uniprot.org]
- 4. uniprot.org [uniprot.org]
- 5. uniprot.org [uniprot.org]
- 6. uniprot.org [uniprot.org]
- 7. Esculentin-1a(1-21)NH2: a frog skin-derived peptide for microbial keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Esculentin-1a-Derived Peptides Promote Clearance of Pseudomonas aeruginosa Internalized in Bronchial Cells of Cystic Fibrosis Patients and Lung Cell Migration: Biochemical Properties and a Plausible Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. b-amp.karishmakaushiklab.com [b-amp.karishmakaushiklab.com]
- 10. frontiersin.org [frontiersin.org]
